molecular formula C7H12O4S2 B3136841 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid CAS No. 4265-58-1

2,2'-[Propane-2,2-diylbis(thio)]diacetic acid

Cat. No.: B3136841
CAS No.: 4265-58-1
M. Wt: 224.3 g/mol
InChI Key: CAYIJDHBFNCNOL-UHFFFAOYSA-N
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Description

2,2’-[Propane-2,2-diylbis(thio)]diacetic acid is an organic compound with the molecular formula C7H12O4S2. It is known for its unique structure, which includes two thioether groups and two carboxylic acid groups. This compound is often used in various chemical and industrial applications due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Propane-2,2-diylbis(thio)]diacetic acid typically involves the reaction of carbon disulfide with 1,3-dihalopropane (such as 1,3-dibromopropane) under mild conditions. This reaction forms an intermediate, which is then reacted with sodium acetate to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 2,2’-[Propane-2,2-diylbis(thio)]diacetic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2,2’-[Propane-2,2-diylbis(thio)]diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-[Propane-2,2-diylbis(thio)]diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-[Propane-2,2-diylbis(thio)]diacetic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The thioether groups provide strong binding sites for metal ions, while the carboxylic acid groups enhance solubility and facilitate interaction with other molecules. This dual functionality allows the compound to effectively sequester metal ions and modulate their availability in various chemical and biological systems .

Comparison with Similar Compounds

    2,2’-[Ethylenebis(thio)]diacetic acid: Similar structure but with an ethylene backbone instead of propane.

    2,2’-[Butane-2,2-diylbis(thio)]diacetic acid: Similar structure but with a butane backbone.

Uniqueness: 2,2’-[Propane-2,2-diylbis(thio)]diacetic acid is unique due to its specific backbone structure, which provides distinct steric and electronic properties. This uniqueness allows it to form more stable and selective metal complexes compared to its analogs .

Properties

IUPAC Name

2-[2-(carboxymethylsulfanyl)propan-2-ylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S2/c1-7(2,12-3-5(8)9)13-4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYIJDHBFNCNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(SCC(=O)O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220422
Record name 2,2′-[(1-Methylethylidene)bis(thio)]bis[acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-58-1
Record name 2,2′-[(1-Methylethylidene)bis(thio)]bis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[(1-Methylethylidene)bis(thio)]bis[acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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